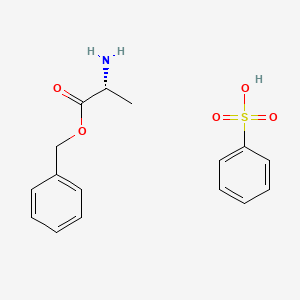

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Description

BenchChem offers high-quality D-Alanine Benzyl Ester Benzenesulfonic Acid Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine Benzyl Ester Benzenesulfonic Acid Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzenesulfonic acid;benzyl (2R)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWDKFSKUHNLF-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675538 | |

| Record name | Benzenesulfonic acid--benzyl D-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-12-9 | |

| Record name | Benzenesulfonic acid--benzyl D-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of D-Alanine benzyl ester besylate

Executive Summary

This technical guide profiles D-Alanine benzyl ester besylate , a specialized intermediate in peptide synthesis. While the p-toluenesulfonate (tosylate) salt is the commercial standard for amino acid benzyl esters, the besylate (benzenesulfonate) salt offers distinct solubility profiles and crystallization kinetics that are critical in specific process chemistry applications. This document details its physicochemical properties, a validated synthesis protocol utilizing green chemistry principles, and quality control parameters to ensure enantiomeric integrity.

Part 1: Physicochemical Core

The following data establishes the fundamental identity of the compound. The molecular weight is derived from the stoichiometry of the free ester base and the benzenesulfonic acid counterion.

Table 1: Chemical Identity & Properties

| Property | Value / Description |

| Chemical Name | D-Alanine benzyl ester benzenesulfonate |

| Common Abbreviation | H-D-Ala-OBzl |

| CAS Number | 22839-12-9 (Besylate specific) [1] |

| Molecular Formula | C |

| Molecular Weight | 337.40 g/mol |

| Component 1 (Base) | D-Alanine benzyl ester (C |

| Component 2 (Acid) | Benzenesulfonic acid (C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in diethyl ether. |

| Chirality | D-Isomer (R-configuration at |

Critical Note on Salt Forms: Researchers often confuse the besylate (benzenesulfonate) with the more common tosylate (p-toluenesulfonate, CAS 41036-32-2). Ensure your protocol specifically requires the unmethylated benzene ring of the besylate, as this affects the crystal lattice energy and solubility in non-polar solvents [2].

Part 2: Synthesis Protocol (Green Chemistry Adapted)

Objective: Synthesis of D-Alanine benzyl ester besylate via Fischer-Speier esterification. Rationale: Traditional methods use benzene (carcinogenic) for azeotropic water removal. This protocol substitutes cyclohexane/toluene , maintaining high yield while improving safety [3].

Reagents:

-

D-Alanine (zwitterion): 1.0 equiv.

-

Benzyl Alcohol: 10.0 equiv (acts as both reactant and solvent).

-

Benzenesulfonic Acid Monohydrate: 1.1 equiv.

-

Solvent: Cyclohexane or Toluene (for azeotrope).[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend D-Alanine (8.91 g, 100 mmol) and Benzenesulfonic acid monohydrate (17.4 g, 110 mmol) in Benzyl Alcohol (100 mL).

-

Azeotrope Setup: Add Cyclohexane (200 mL) to the mixture. The cyclohexane/water azeotrope boils at ~69°C, allowing milder conditions than toluene (85°C azeotrope) or benzene [3].

-

Reflux: Heat the mixture to reflux. Water generated by the esterification will collect in the Dean-Stark trap.[2]

-

Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours) and the solution becomes clear.

-

-

Concentration: Cool the mixture to room temperature. Remove cyclohexane and excess benzyl alcohol under reduced pressure (rotary evaporator).

-

Note: Benzyl alcohol has a high boiling point; high vacuum is required.

-

-

Precipitation: Dilute the oily residue with minimal dry Ethanol, then slowly add Diethyl Ether (or Methyl tert-butyl ether, MTBE) with vigorous stirring to induce crystallization of the besylate salt.

-

Isolation: Filter the white precipitate, wash with cold Ether/MTBE to remove residual benzyl alcohol, and dry under vacuum over P

O

Visual Workflow (DOT Diagram)

Figure 1: Workflow for the acid-catalyzed esterification of D-Alanine using azeotropic water removal.

Part 3: Mechanism & Quality Control

Mechanistic Insight

The reaction relies on Le Chatelier’s Principle . The formation of an ester is an equilibrium process with a low equilibrium constant (

-

Catalyst: Protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by benzyl alcohol.

-

Stabilizer: Forms the stable ammonium salt with the amine group, preventing polymerization (diketopiperazine formation) and protecting the amine for subsequent peptide coupling steps.

Quality Control Parameters

To validate the "Self-Validating System" requirement, the following QC steps are mandatory:

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

-

Target: >98.0% purity. Impurities often include unreacted benzyl alcohol or D-Alanine.

-

-

Enantiomeric Excess (Chiral Purity):

-

Criticality: D-amino acids are prone to racemization (conversion to L-form) under high heat or strong base.

-

Method: Chiral HPLC (e.g., Crownpak CR(+) or Chiralcel OD-H).

-

Acceptance Criteria: >99.5% D-isomer. If racemization is observed, lower the reflux temperature by switching from Toluene to Cyclohexane [3].

-

-

1H NMR Verification:

-

Look for the characteristic benzyl methylene singlet (

ppm) and the aromatic protons of the benzenesulfonate group (distinct from the AB system of a tosylate).

-

Structural Relationship Diagram

Figure 2: Structural logic of the molecule's assembly and utility.

References

-

ChemSrc. (2025). D-Alanine Benzyl Ester Benzenesulfonic Acid Salt - CAS 22839-12-9. Retrieved from [Link]

-

PureSynth. (2025).[3] D-Alanine Benzyl Ester P-Toluenesulfonate (Comparative Analog). Retrieved from [Link]

-

Rossi, D., et al. (2017).[4] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[5] Amino Acids, 49, 911–917. Retrieved from [Link]

Sources

Solubility profile of D-Alanine benzyl ester benzenesulfonic acid salt in organic solvents

Executive Summary

Compound: D-Alanine Benzyl Ester Benzenesulfonate (D-Ala-OBn·BSA) CAS (Analog/Base): 4241-20-7 (Generic for D-Ala-OBn salts); Specific Besylate citations are rare in open literature compared to Tosylates, requiring empirical validation. Class: Protected Amino Acid Salt / Chiral Building Block.

This guide details the solubility landscape of D-Alanine benzyl ester benzenesulfonic acid salt, a critical intermediate in peptide synthesis and chiral resolution. Unlike the free base, the benzenesulfonate (besylate) salt offers enhanced crystallinity and oxidative stability. Its solubility profile is amphiphilic: the ionic head group drives solubility in polar protic/aprotic solvents, while the benzyl ester and phenyl ring provide affinity for chlorinated organic solvents, enabling versatile solution-phase peptide coupling.

Molecular Architecture & Physicochemical Basis

To understand the solubility profile, one must deconstruct the molecular interactions at play. D-Ala-OBn·BSA is not a simple organic solid; it is an ionic lattice stabilized by hydrophobic stacking.

Structural Components

-

Cation (D-Ala-OBn⁺): Contains a hydrophobic benzyl ester (

) protecting the carboxyl group. This renders the C-terminus lipophilic. The ammonium head ( -

Anion (Benzenesulfonate

): A "soft" counter-ion. Unlike chlorides (which form tight, high-melting lattices often insoluble in organics), the delocalized charge of the sulfonate and its aromatic ring allow for better solvation in organic media like Dichloromethane (DCM).

The "Besylate" Advantage

In process chemistry, benzenesulfonic acid is chosen over hydrochloric acid to create a "lipophilic salt."

-

Lattice Energy: The

stacking between the benzyl ester and the benzenesulfonate ring creates a stable crystal lattice, facilitating purification by crystallization. -

Solvation Thermodynamics: The aromatic rings reduce the energetic penalty of dissolving an ionic species in organic solvents.

Solubility Profile in Organic Solvents[1][2][3][4]

Note: The values below are representative ranges derived from structural analogs (L-Ala-OBn·TsOH) and physicochemical principles of amino acid aryl-sulfonates. Batch-specific determination is required for GMP applications.

Solubility Landscape Table

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |

| Polar Protic | Methanol (MeOH) | High | > 200 | Recrystallization solvent (often with water). |

| Ethanol (EtOH) | High | > 150 | Dissolution for optical resolution. | |

| Polar Aprotic | DMF / DMSO | Very High | > 300 | Standard solvent for peptide coupling reactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate/High | 50 - 150 | Primary solvent for solution-phase synthesis. |

| Chloroform ( | Moderate | 40 - 100 | Alternative to DCM; good for NMR analysis. | |

| Ethers | THF | Low/Moderate | 10 - 30 | Poor solvent for the salt form; often causes oiling out. |

| MTBE / Diethyl Ether | Insoluble | < 1 | Primary Antisolvent for precipitation. | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | < 0.1 | Antisolvent; washes impurities. |

| Esters | Ethyl Acetate (EtOAc) | Low | < 5 | Used to wash the filter cake; product remains solid. |

| Aqueous | Water ( | High | > 100 | Soluble, but risk of ester hydrolysis over time. |

Solvent Selection Logic

-

Reaction Media: DCM or DMF is preferred. DCM solubilizes the salt sufficiently for reaction while allowing easy workup (evaporation).

-

Crystallization System: The classic "Solvent/Antisolvent" pair is Methanol/Ether or DCM/Hexane . The salt is dissolved in a minimum volume of alcohol or DCM, and the non-polar antisolvent is added to induce lattice formation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate an exact solubility curve for a specific batch.

-

Preparation: Weigh 500 mg of D-Ala-OBn·BSA into a 4 mL vial.

-

Addition: Add the target solvent in 100

L increments while stirring at 25°C. -

Observation: Record the volume required for complete dissolution (clear solution).

-

Saturation (If insoluble): If solid remains after 2 mL, filter the supernatant through a 0.45

m PTFE syringe filter. -

Gravimetric Analysis: Pipette 1 mL of filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum oven at 40°C). Weigh the residue.

-

Calculation:

Protocol B: Synthesis & Purification (Crystallization)

Context: Synthesis via Fischer Esterification.

-

Reactants: Mix D-Alanine (1.0 eq), Benzyl Alcohol (5.0 eq), and Benzenesulfonic Acid (1.1 eq) in Toluene.

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water (azeotropic distillation).[1]

-

Isolation: Cool to room temperature. Add Diethyl Ether (Antisolvent) to the reaction mixture.

-

Precipitation: The D-Ala-OBn·BSA will precipitate as a white crystalline solid.

-

Filtration: Filter and wash with Ethyl Acetate/Hexane (1:1) to remove excess benzyl alcohol.

Visualizations (Graphviz/DOT)

Diagram 1: Solubility Determination Workflow

This flowchart outlines the decision logic for determining solubility limits, critical for establishing process control parameters.

Caption: Step-by-step workflow for gravimetric or HPLC-based solubility determination.

Diagram 2: Process Solvent Selection Logic

This diagram illustrates how the solubility profile dictates solvent choice during different stages of drug substance manufacturing.

Caption: Solvent selection strategy separating Reaction media (Soluble) from Purification media (Insoluble).

Critical Quality Attributes & Stability

Hydrolytic Stability

While soluble in water, D-Ala-OBn·BSA is an ester.[2][3][4] Prolonged exposure to aqueous environments, especially at pH > 7, will lead to hydrolysis of the benzyl ester, yielding D-Alanine and Benzyl Alcohol.

-

Recommendation: Store aqueous solutions at 4°C and use immediately.

-

Process Tip: When extracting from DCM into water, ensure the aqueous phase is acidic (pH 2-3) to maintain the ammonium salt and prevent ester hydrolysis.

Genotoxic Impurity Risk

In the synthesis of this salt, Benzenesulfonic acid is used. If free Benzyl Alcohol is present in excess under high heat, there is a theoretical risk of forming Benzyl Benzenesulfonate , a potential genotoxic impurity (alkyl sulfonate analog).

-

Control: The high solubility of Benzyl Benzenesulfonate in organic solvents (DCM, EtOAc) allows it to be washed away from the crystalline D-Ala-OBn·BSA product using Ethyl Acetate or Ether washes, where the salt is insoluble.[5]

References

-

Sigma-Aldrich. L-Alanine benzyl ester p-toluenesulfonate salt Product Specification. (Representative analog data). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71080, D-Alanine. Retrieved from

-

BenchChem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (Details esterification protocols relevant to benzyl ester salts). Retrieved from

-

Google Patents. Process for Production of Optically Active Alpha-Amino Acid Benzyl Ester (WO2008032546A1). (Describes crystallization of alanine benzyl ester sulfonates). Retrieved from

-

ChemicalBook. L-Alanine Benzyl Ester Synthesis and Properties. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 3695-68-9: benzenesulfonic acid; benzyl (2S)-2-amino-3… [cymitquimica.com]

- 3. Benzenesulfonic acid, 2-amino-, phenyl ester | C12H11NO3S | CID 109844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Stability of D-Alanine benzyl ester besylate under ambient conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for D-Alanine Benzyl Ester Besylate , a critical intermediate in peptide synthesis and the manufacturing of anticonvulsant pharmaceuticals (e.g., Lacosamide analogs).

Executive Summary

D-Alanine Benzyl Ester Besylate (Benzenesulfonate salt) is a crystalline amino acid derivative designed for enhanced stability compared to its hydrochloride counterparts. While the benzyl ester moiety provides carboxyl protection stable to mild acidic conditions, the besylate counterion confers non-hygroscopic properties, facilitating easier handling under ambient conditions.

This guide analyzes the compound's resistance to hydrolysis, its advantage over tosylate/hydrochloride salts, and provides validated protocols for stability assessment compliant with ICH Q1A(R2) standards.

Part 1: Chemical Architecture & Stability Rationale

The Besylate Advantage

The choice of the besylate (benzenesulfonate) salt over the more common hydrochloride (HCl) or tosylate (p-toluenesulfonate) is a deliberate engineering decision in process chemistry:

| Salt Form | Hygroscopicity | Crystallinity | Genotoxicity Risk (GTI) | Ambient Stability |

| Besylate | Low | High | Manageable | Excellent |

| Tosylate | Low | High | High (Alkyl Tosylates) | Excellent |

| Hydrochloride | High | Variable | Low | Moderate (Moisture sensitive) |

-

Hygroscopicity: HCl salts of amino acid esters are often hygroscopic, absorbing atmospheric moisture which catalyzes ester hydrolysis. Besylates form tight, lipophilic crystal lattices that repel moisture, preserving the ester bond under ambient humidity (60% RH).

-

Impurity Management: Unlike tosylates, which can form alkyl tosylates (known genotoxic impurities) if alcohols are used in processing, besylates offer a cleaner regulatory profile while maintaining the crystallinity required for high-purity isolation.

Physicochemical Properties (D-Isomer)

-

Chemical Formula:

-

Molecular Weight: 337.39 g/mol [1]

-

Melting Point: ~112–116°C (Based on L-enantiomer data)

-

Solubility: Soluble in water, methanol; sparingly soluble in non-polar solvents.[2]

-

Chirality: D-Enantiomer (R-configuration). Note: Physical stability is identical to the L-isomer (CAS 101399-43-3).

Part 2: Degradation Mechanisms

Under ambient conditions, the primary threat to D-Alanine benzyl ester besylate is hydrolysis . Although the salt form suppresses this, exposure to high humidity or solution-state storage triggers the pathway below.

Degradation Pathway Diagram

The following diagram illustrates the primary hydrolysis pathway and the secondary risk of diketopiperazine formation (rare in besylate salts unless free-based).

Figure 1: Primary degradation pathways. Red arrows indicate the risk under ambient storage (moisture uptake).

Mechanism Description

-

Acid-Catalyzed Hydrolysis (

): Even though the compound is a salt, surface moisture creates a localized acidic environment (due to the sulfonic acid counterion). This protonates the ester carbonyl, making it susceptible to nucleophilic attack by water, cleaving the bond to release Benzyl Alcohol and D-Alanine . -

Racemization: The benzyl ester group is relatively stable to racemization under neutral/acidic conditions. However, the presence of strong bases or prolonged heat can abstract the

-proton, converting the D-isomer to the L-isomer. Ambient storage of the besylate salt presents negligible racemization risk.

Part 3: Experimental Assessment Protocols

To validate the stability of a specific batch, the following self-validating protocol based on ICH Q1A guidelines is recommended.

Stability Study Design

-

Long Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months)

-

Container: Double polyethylene bag inside a fiber drum (simulating bulk storage) or glass vial (lab scale).

Analytical Workflow (HPLC)

This method separates the parent compound from the benzyl alcohol degradant and potential enantiomeric impurities.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm (peptide bond/amine) and 254 nm (benzyl ring).

-

Note: Dual wavelength monitoring is critical. 254 nm is specific for the benzyl group (intact ester and free benzyl alcohol), while 215 nm detects the D-Alanine zwitterion if hydrolysis occurs.

-

Workflow Diagram

Figure 2: Standardized stability testing workflow ensuring chemical and physical integrity.

Part 4: Storage & Handling Recommendations

Based on the besylate salt's properties, the following handling procedures ensure maximum shelf life:

-

Temperature: Store at controlled room temperature (15–25°C). Refrigeration (2–8°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation (which triggers hydrolysis).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. While the salt is stable, the benzyl ester is sensitive to oxidative cleavage over extended periods (years).

-

Solvent Compatibility:

-

Avoid: Methanol/Ethanol for long-term storage (risk of transesterification).

-

Preferred: Anhydrous DMF or DMSO for solution-phase usage (use immediately).

-

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on Besylate vs.

-

PubChem. (n.d.).[3] Compound Summary: L-Alanine benzyl ester benzenesulfonate (Enantiomer Analog). Retrieved from

-

U.S. Patent & Trademark Office. (2008). Process for Production of Optically Active Alpha-Amino Acid Benzyl Ester.[4][5] (Describes the synthesis and stability of sulfonate salts). Retrieved from [4]

-

ChemRxiv. (2023).[6] Fluorination of benzenesulfonate esters and stability analysis. (Comparative stability of besylate vs. tosylate). Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 3. N-methyl-DL-alanine, benzyl ester | C11H15NO2 | CID 15640239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 5. JPS63132866A - Optical resolution of dl-alanine - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

D-Alanine Benzyl Ester Salts: A Keystone in Peptidomimetic & Antimicrobial Research

Executive Summary

This technical guide examines the critical role of D-Alanine benzyl ester (specifically its

Part 1: Chemical Rationale & Stability Profile[2][3]

The Stereochemical Advantage

In peptidomimetic design, the incorporation of D-Alanine (D-Ala) serves two primary functions:

-

Proteolytic Resistance: Endogenous mammalian proteases strictly recognize L-stereocenters. Substituting L-Ala with D-Ala at scissile bonds (e.g., the Gly

-Gly -

Conformational Control: D-Ala is a potent inducer of

-turn secondary structures (specifically Type II' turns) in cyclic peptides, essential for locking bioactive conformations in receptor ligands.

The Benzyl Ester (OBn) Strategy

The benzyl ester moiety provides robust C-terminal protection that is orthogonal to common N-terminal protecting groups.

| Protecting Group | Stability Condition | Cleavage Condition | Orthogonality with OBn |

| Boc (tert-butoxycarbonyl) | Basic / Neutral | Acid (TFA/HCl) | High: OBn is stable to TFA. |

| Fmoc (fluorenylmethoxycarbonyl) | Acidic | Base (Piperidine) | Moderate: OBn is stable to Piperidine. |

| OBn (Benzyl Ester) | Acidic (TFA) / Basic | Hydrogenolysis ( | N/A (Target Group) |

Salt Form Selection: Tosylate vs. Hydrochloride

For bench stability and ease of handling, the

-

H-D-Ala-OBn

TosOH: Non-hygroscopic, crystalline solid. High melting point (~149-152°C). Ideal for long-term storage. -

H-D-Ala-OBn

HCl: Often hygroscopic; can lead to hydrolysis of the ester if exposed to ambient moisture over time.

Part 2: Synthetic Utility & Protocols

Validated Synthesis of H-D-Ala-OBn TosOH

The following protocol utilizes azeotropic distillation (Dean-Stark) to drive the equilibrium toward ester formation. This is a self-validating system: the collection of water in the trap visually confirms reaction progress.

Reagents:

-

D-Alanine (1.0 eq)

-

Benzyl Alcohol (5.0 eq - acts as solvent/reactant)

- -Toluenesulfonic acid monohydrate (1.1 eq)[2]

-

Benzene or Toluene (Solvent for azeotrope)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add D-Alanine (8.9g, 100 mmol),

-TsOH -

Reflux: Heat the mixture to vigorous reflux (

). -

Monitoring: Monitor the water volume in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4-6 hours) and the solution becomes clear.

-

Precipitation: Cool the mixture to room temperature. Add diethyl ether (300 mL) slowly with stirring. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash extensively with ether to remove excess benzyl alcohol, and recrystallize from ethanol/ether if necessary.

Visualization: The Protection-Deprotection Cycle

The following diagram illustrates the workflow for utilizing D-Ala-OBn in solution-phase peptide synthesis.

Figure 1: The synthetic lifecycle of D-Alanine Benzyl Ester, demonstrating its utility in generating C-terminal free peptides without affecting acid-labile N-terminal protection.

Part 3: Applications in Bacterial Cell Wall Research

Targeting Peptidoglycan Biosynthesis

Bacteria utilize D-amino acids exclusively in the construction of peptidoglycan, specifically the D-Ala-D-Ala terminus of the stem pentapeptide.[3] This motif is the binding site for Vancomycin and the substrate for Penicillin-Binding Proteins (PBPs).

Researchers use D-Ala-OBn derivatives to synthesize:

-

False Substrates: Analogs that inhibit the MurF ligase or D-Ala-D-Ala ligase (Ddl).

-

Metabolic Probes: By substituting the benzyl group or modifying the side chain (e.g., 3-azido-D-alanine), researchers can "tag" the bacterial cell wall for imaging.[4]

Mechanism of Action: The D-Ala-D-Ala Ligase Pathway

The diagram below details how D-Ala derivatives integrate into (or inhibit) the bacterial cell wall synthesis machinery.[5]

Figure 2: Competitive inhibition pathway where D-Ala derivatives disrupt the Ddl enzyme, preventing the formation of the critical D-Ala-D-Ala cell wall precursor.

Part 4: Advanced Peptidomimetic Strategies

Macrocyclization Precursors

D-Ala-OBn is extensively used in the synthesis of cyclic peptides . The benzyl ester allows for the full assembly of a linear peptide chain on the N-terminus. Once assembled, the C-terminal benzyl group is removed via mild hydrogenolysis (leaving side-chain protectors intact), allowing for head-to-tail cyclization.

Example Application: Synthesis of Gramicidin S analogs.

-

Step 1: Synthesize linear precursor Boc-Val-Orn(Z)-Leu-D-Phe-Pro-Val-Orn(Z)-Leu-D-Ala-OBn.

-

Step 2: Hydrogenolysis removes -OBn (and -Z if desired, though usually orthogonal timing is needed).

-

Step 3: Cyclization using HATU/HOAt.

Muramyl Dipeptide (MDP) Analogs

MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent immune system activator. Research indicates that substituting the L-Ala with D-Ala or modifying the C-terminus with benzyl esters alters the cytokine release profile, shifting the balance between adjuvant activity and pyrogenicity (fever induction).

References

-

National Institutes of Health (NIH). (2025). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. Retrieved from [Link]

-

American Chemical Society (ACS). (2015).[6] The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity.... Biomacromolecules.[] Retrieved from [Link]

-

MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling of Amino Acid Benzenesulfonate Salts: A Focus on Sodium 4-Aminobenzenesulfonate

Introduction: Understanding the Chemical Landscape

Amino acid benzenesulfonate salts represent a significant class of organic compounds utilized across various sectors of the chemical and pharmaceutical industries. Their unique molecular architecture, combining an amino acid moiety with a benzenesulfonate group, imparts a range of useful physicochemical properties. These compounds often serve as key intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2]

This guide provides a comprehensive overview of the safety data and handling precautions for this class of compounds, with a specific focus on a representative example: Sodium 4-aminobenzenesulfonate (CAS No. 515-74-2), also known as sodium sulfanilate.[3][4] This white to off-white crystalline solid is water-soluble and serves as a crucial building block in various synthetic processes.[1] By understanding the inherent hazards and implementing the robust protocols outlined herein, researchers and drug development professionals can mitigate risks and ensure a safe working environment.

Hazard Identification and Mechanistic Insights

A thorough understanding of the potential hazards associated with Sodium 4-aminobenzenesulfonate is the bedrock of safe handling. The primary hazards are associated with its irritant properties and the potential for skin sensitization.

Toxicological Profile

The acute toxicity of Sodium 4-aminobenzenesulfonate is considered to be low via oral and dermal routes of exposure.[5] However, it is classified as an irritant to the skin and eyes.[2][6]

Table 1: Summary of Toxicological Data for Sodium 4-aminobenzenesulfonate and Sulfanilic Acid

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg bw | [5] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg bw | [5] |

| Skin Irritation | Rabbit | Dermal | Non-irritant (in a 4-hour study) | [5] |

| Eye Irritation | Rabbit | Ocular | Slightly irritating | [5] |

| Skin Sensitization | Guinea Pig | Dermal | Potential for sensitization | [5] |

Note: Data for Sulfanilic Acid (the parent acid) is often used to assess the toxicological profile of its sodium salt.

Causality of Irritation and Sensitization

The irritant effects of sulfonate-containing compounds can be attributed to their interaction with biological tissues at a molecular level. Anionic surfactants, a class to which benzenesulfonates belong, can disrupt the lipid barrier of the stratum corneum, leading to increased transepidermal water loss and the penetration of the substance into deeper skin layers. This can result in an inflammatory response, manifesting as erythema (redness) and edema (swelling).

Furthermore, the arylamine moiety present in Sodium 4-aminobenzenesulfonate is a key structural feature associated with skin sensitization. While the exact mechanism is complex, it is hypothesized that these compounds or their metabolites can act as haptens, binding to endogenous proteins to form immunogenic complexes. Subsequent exposure can then trigger a Type IV hypersensitivity reaction, leading to allergic contact dermatitis.

Comprehensive Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with Sodium 4-aminobenzenesulfonate.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times. It is crucial to inspect gloves for any signs of degradation before use.

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate respirator is recommended.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance.

-

Eyewash and Safety Shower: Easily accessible and regularly tested eyewash stations and safety showers are critical in case of accidental exposure.

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of Sodium 4-aminobenzenesulfonate.

Caption: Workflow for Safe Handling of Sodium 4-aminobenzenesulfonate.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7][8] Contact with strong acids can liberate toxic fumes of nitrogen and sulfur oxides.

-

Conditions to Avoid: Avoid moisture, as the compound can be hygroscopic.[1]

Emergency Procedures: A Self-Validating System

A well-defined and practiced emergency response plan is a self-validating system that ensures preparedness and minimizes harm in the event of an incident.

Exposure Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and nature.

-

Small Spills (Solids):

-

Ensure adequate ventilation and wear appropriate PPE.

-

Gently sweep up the spilled material, avoiding dust generation.

-

Place the material into a suitable container for disposal.

-

Clean the spill area with soap and water.[9]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

For acidic spills of related compounds, neutralization with a weak base such as sodium bicarbonate is recommended before absorption and disposal.[10][11]

Experimental Protocol: In Vitro Skin Irritation Assessment (OECD 439)

To ensure the safety of novel amino acid benzenesulfonate salts, an in vitro skin irritation test is a crucial step. The following is a summarized, step-by-step methodology based on the OECD Test Guideline 439.

Principle

This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation. Cell viability is measured after exposure to the test substance.

Methodology

-

RhE Tissue Preparation: Commercially available RhE tissues are pre-incubated in a defined culture medium.

-

Application of Test Substance: A precise amount of the amino acid benzenesulfonate salt is applied topically to the surface of the RhE tissue. Both a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (typically 15-60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (typically 24-42 hours).

-

Cell Viability Assessment (MTT Assay):

-

The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells reduce the yellow MTT to a blue formazan precipitate.

-

The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Caption: Experimental Workflow for OECD 439 In Vitro Skin Irritation Test.

Environmental Considerations

Responsible disposal and an understanding of the environmental fate of amino acid benzenesulfonate salts are integral to a comprehensive safety profile.

Ecotoxicity

Biodegradation and Environmental Fate

Studies have shown that 4-aminobenzenesulfonate can be biodegraded by certain microorganisms found in activated sludge. One study identified a Pannonibacter sp. strain capable of completely degrading 4-ABS, suggesting that under the right conditions, this compound can be mineralized in the environment.

Disposal

All waste containing Sodium 4-aminobenzenesulfonate should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not allow this material to enter drains or waterways.

Conclusion

Sodium 4-aminobenzenesulfonate, as a representative of the amino acid benzenesulfonate salt class, presents manageable hazards when handled with the appropriate precautions and a thorough understanding of its chemical properties. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in all laboratory practices, from initial risk assessment to final disposal, researchers and drug development professionals can confidently and safely utilize these valuable chemical intermediates. This guide serves as a foundational document to be integrated into a broader culture of safety and continuous learning within the scientific community.

References

-

PubChem. (n.d.). Sodium sulfanilate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, January 16). Sodium 4-aminobenzenesulfonate. Retrieved February 20, 2026, from [Link]

-

ChemSrc. (2025, August 20). Sodium 4-aminobenzenesulfonate | CAS#:515-74-2. Retrieved February 20, 2026, from [Link]

-

Unipd. (n.d.). OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. Retrieved February 20, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Sodium 4-aminobenzenesulfonate. Retrieved February 20, 2026, from [Link]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved February 20, 2026, from [Link]

-

University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Retrieved February 20, 2026, from [Link]

-

Tennessee State University. (n.d.). Spill Response Procedures. Retrieved February 20, 2026, from [Link]

-

Environmental Toxicology and Chemistry. (2025, April 5). Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. Retrieved February 20, 2026, from [Link]

-

Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved February 20, 2026, from [Link]

-

SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved February 20, 2026, from [Link]

-

Haz-Map. (n.d.). Sodium sulfanilate. Retrieved February 20, 2026, from [Link]

-

NICNAS. (2017, October 27). Sulfanilic acid and its sodium salt: Human health tier II assessment. Retrieved February 20, 2026, from [Link]

-

University of Nebraska-Lincoln. (n.d.). Substance Incompatibility. Retrieved February 20, 2026, from [Link]

-

PubMed. (2019, February 20). Aquatic toxicity and loss of linear alkylbenzenesulfonates alone and in a neonicotinoid insecticide formulation in surface water. Retrieved February 20, 2026, from [Link]

Sources

- 1. CAS 6106-22-5: Benzenesulfonic acid, 4-amino-, sodium salt… [cymitquimica.com]

- 2. Sodium 4-aminobenzenesulfonate | CAS#:515-74-2 | Chemsrc [chemsrc.com]

- 3. Sodium 4-aminobenzenesulfonate [dyestuffintermediates.com]

- 4. Sodium 4-aminobenzenesulfonate | SIELC Technologies [sielc.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. westlab.com [westlab.com]

- 11. enhs.uark.edu [enhs.uark.edu]

A Comprehensive Technical Guide to D-Alanine Benzyl Ester: Free Base vs. Besylate Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Alanine benzyl ester is a critical chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. This guide provides an in-depth technical comparison between its free base form and its besylate (benzenesulfonate) salt. While the free base offers the reactive amine for synthetic transformations, the besylate salt presents significant advantages in terms of handling, stability, and formulation. The selection of the appropriate form is a critical decision in process development and drug discovery, directly impacting yield, purity, and shelf-life. This document will explore the physicochemical properties, practical applications, and analytical characterization of both forms, and provide detailed experimental protocols for their interconversion and analysis.

Introduction: The Rationale for Salt Formation

In drug development and fine chemical synthesis, the salt form of a molecule is often preferred over its free base for a multitude of reasons.[1] The primary amine of D-Alanine benzyl ester, while being the site of its synthetic utility, also renders the free base susceptible to degradation and makes it challenging to handle as a stable, crystalline solid. Salt formation with a suitable counter-ion, such as benzenesulfonic acid to form the besylate salt, can markedly improve the compound's physicochemical properties. These enhancements include increased melting point, improved crystallinity, greater stability, and often, enhanced solubility in certain solvents.[2] The choice of the besylate counter-ion is a strategic one, aimed at imparting favorable properties without introducing reactive functionalities that could interfere with downstream applications.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the distinct physicochemical properties of the free base and the besylate salt is paramount for their effective utilization. While specific experimental data for D-Alanine benzyl ester besylate is not extensively available in the public domain, we can infer its probable characteristics based on the known properties of its close analog, the tosylate salt, and general principles of salt formation.

| Property | D-Alanine Benzyl Ester Free Base | D-Alanine Benzyl Ester Besylate Salt | Rationale for Difference |

| CAS Number | 17831-02-6 | 22839-12-9 | Different chemical entities. |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₆H₁₉NO₅S | Addition of benzenesulfonic acid (C₆H₆O₃S). |

| Molecular Weight | 179.22 g/mol | 337.39 g/mol | Increased mass due to the counter-ion. |

| Appearance | Likely an oil or low-melting solid | White to off-white crystalline powder | Ionic nature of the salt promotes crystal lattice formation. |

| Melting Point | Not widely reported; expected to be low | Not widely reported; likely significantly higher than the free base (tosylate analog melts at 78-87°C)[2] | The strong ionic interactions in the salt's crystal lattice require more energy to overcome. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Generally more soluble in polar solvents, including water and alcohols, compared to the free base in these solvents. | The ionic character of the salt enhances its interaction with polar solvent molecules. |

| Stability | Less stable; susceptible to oxidation and degradation. | More stable as a solid; protected from oxidative and other degradation pathways. | The protonation of the amine group in the salt form reduces its nucleophilicity and reactivity. |

| Hygroscopicity | Lower | Potentially higher due to the ionic nature, though this can vary with the specific salt and its crystalline form. | Salts can readily attract and retain water molecules. |

Chemical Structures

The fundamental difference between the free base and the besylate salt lies in the protonation state of the primary amine group.

Practical Implications for Researchers

The choice between the free base and the besylate salt has significant practical consequences in a laboratory and manufacturing setting.

When to Use the Free Base:

-

Direct Synthetic Applications: The free base is required when the nucleophilic primary amine is intended to participate in a chemical reaction, such as peptide coupling or amide bond formation.

-

Non-polar Reaction Media: In reactions conducted in non-polar aprotic solvents where the solubility of the salt form may be limited.

When to Use the Besylate Salt:

-

Long-Term Storage and Stability: The besylate salt is the preferred form for long-term storage due to its enhanced chemical and physical stability.[2]

-

Ease of Handling: As a crystalline solid, the besylate salt is easier to weigh and handle accurately compared to the potentially oily or low-melting free base.

-

Purification: The formation of a crystalline salt can be an effective method for purifying the D-Alanine benzyl ester.

-

Aqueous Formulations: For applications requiring dissolution in aqueous or polar protic solvents, the salt form generally offers superior solubility.

Experimental Protocols

Conversion of D-Alanine Benzyl Ester Besylate Salt to Free Base

This protocol describes a standard laboratory procedure for the liberation of the free amine from its salt form.

Step-by-Step Methodology:

-

Dissolution: Dissolve the D-Alanine benzyl ester besylate salt in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

-

Neutralization and Extraction: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the separatory funnel.[3] The volume of the aqueous base should be roughly equal to the volume of the organic solvent.

-

Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The free base of the D-Alanine benzyl ester will be in the organic layer, while the sodium besylate salt will be in the aqueous layer.

-

Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the D-Alanine benzyl ester free base. The product should be used immediately or stored under an inert atmosphere at low temperature to minimize degradation.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of both the free base and the besylate salt.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a powerful tool for structural elucidation.

-

Free Base: Expect characteristic signals for the alanine methyl group (doublet, ~1.4 ppm), the α-proton (quartet, ~3.7 ppm), the benzylic protons (singlet, ~5.1 ppm), and the aromatic protons of the benzyl group (multiplet, ~7.3 ppm). The amine protons will appear as a broad singlet.

-

Besylate Salt: The signals for the D-Alanine benzyl ester moiety will be present, though they may be slightly shifted due to the protonation of the amine. Additional signals corresponding to the aromatic protons of the benzenesulfonate counter-ion will be observed (multiplet, ~7.4-7.8 ppm). The amine protons will be shifted downfield and may appear as a broader signal due to proton exchange.

-

-

¹³C NMR: Provides information on the carbon framework of the molecule. Distinct chemical shifts will be observed for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the α-carbon, and the methyl carbon.[4] The besylate salt will show additional signals for the carbons of the benzenesulfonate ring.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is useful for identifying key functional groups.[5]

-

Free Base: Key stretches include the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and C-H stretches of the alkyl and aromatic groups.

-

Besylate Salt: The N-H stretching region will be significantly different, showing a broad absorption band for the ammonium (N⁺-H) stretch, typically in the 2800-3200 cm⁻¹ range. The C=O stretch will still be present. Characteristic strong absorptions for the sulfonate group (S=O) will be observed around 1200-1250 cm⁻¹ and 1030-1060 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. For the free base, the molecular ion peak [M+H]⁺ would be expected at m/z 180.2. For the besylate salt, under appropriate ionization conditions, one would observe the cation at m/z 180.2 and potentially the anion at m/z 157.0.

4. Elemental Analysis:

This technique provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm purity.

Conclusion

The selection between D-Alanine benzyl ester free base and its besylate salt is a critical, context-dependent decision for chemists and pharmaceutical scientists. The free base is the synthetically active form, indispensable for reactions involving the primary amine. However, for applications demanding stability, ease of handling, and formulation flexibility, the besylate salt offers clear advantages. A comprehensive understanding of the distinct properties and appropriate handling procedures for each form, as outlined in this guide, is essential for successful research and development outcomes.

References

-

SpectraBase. Alanine, benzyl ester, benzenesulfonate, D-. Available at: [Link]

-

PubChem. D-Alanine, phenylmethyl ester. Available at: [Link]

- Pawar, J. B., & Suryawanshi, P. L. (2017). Salt selection in drug development. Pharmaceutical Technology, 41(5), 32-39.

-

ChemSrc. D-Alanine Benzyl Ester Benzenesulfonic Acid Salt. Available at: [Link]

-

ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]

-

PubChem. D-Alanine. Available at: [Link]

-

SpectraBase. D-Alanine. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of D-Alanine Benzyl Ester Benzenesulfonate in Solution-Phase Peptide Synthesis

Abstract

Solution-phase peptide synthesis (SPPS), a foundational methodology, offers distinct advantages for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis, and analogs requiring meticulous purification of intermediates.[1][2] This guide provides an in-depth exploration of utilizing D-Alanine benzyl ester benzenesulfonate as a C-terminal starting material. We will dissect the strategic rationale behind this choice, detail the selection of coupling reagents, and provide validated, step-by-step protocols for key synthetic operations. The causality behind experimental choices is emphasized to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies for maximum yield and purity.

Foundational Principles: Deconstructing the Starting Material

The selection of the initial C-terminal amino acid derivative is a critical decision that dictates subsequent synthetic strategy. D-Alanine benzyl ester benzenesulfonate is a highly practical choice, and understanding the role of each component is key to its effective use.

-

D-Alanine: The core amino acid. The D-enantiomer is often incorporated to enhance peptide stability against enzymatic degradation by proteases, a common strategy in therapeutic peptide design.

-

Benzyl (Bzl) Ester: This serves as a robust protecting group for the C-terminal carboxylic acid.[3] Its primary advantage lies in its stability across a wide range of reaction conditions, including the moderately acidic conditions used for Boc-group deprotection and the basic conditions for Fmoc-group removal.[3][4] This orthogonality is fundamental to a successful multi-step synthesis.[3] Deprotection is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C) or, if necessary, with strong acids like HF, though the former is preferred in solution-phase to preserve other sensitive functionalities.[3]

-

Benzenesulfonate Salt: Amino acid esters are often supplied as salts (such as benzenesulfonate or p-toluenesulfonate) to enhance their stability, crystallinity, and ease of handling.[5] The free amine of an amino acid ester can be unstable and prone to side reactions like diketopiperazine formation. The salt form protects the α-amino group as an ammonium salt, preventing such reactions and ensuring a long shelf-life. This salt is neutralized in situ immediately before the coupling step to liberate the nucleophilic free amine.

The overall strategy involves the iterative addition of N-terminally protected amino acids to the D-Alanine benzyl ester. Each cycle consists of neutralizing the amino salt, coupling the next amino acid, and then deprotecting its N-terminus to prepare for the subsequent cycle.

The Arsenal of Synthesis: Coupling Reagents & Additives

The formation of the peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[6] The choice of coupling reagent is paramount to achieving high yields while minimizing side reactions, particularly racemization.[5][7]

| Reagent Class | Examples | Mechanism & Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. Causality: Prone to racemization and side reactions.[7] Therefore, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are almost always required to form a less reactive, more stable active ester, which suppresses racemization.[5][8] DCC's byproduct (DCU) is insoluble, which is advantageous for removal by filtration in solution-phase but problematic in solid-phase.[8] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Reacts with the carboxylate to form an OBt- or OAt-active ester in situ. Causality: These are highly efficient, fast, and generally low-racemization reagents, making them very popular.[9] They require a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) for the activation step.[5] HATU, based on HOAt, is often more effective for sterically hindered couplings than its HOBt-based counterpart, HBTU.[9] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they generate active esters in situ. Causality: Phosphonium reagents are known for very clean reactions and high efficiency, with a lower tendency to cause guanidinylation of the N-terminus compared to uronium salts. They are particularly effective for difficult or sterically hindered couplings.[7] |

| Newer Generation | COMU, PyOxim | Based on Oxyma Pure as the leaving group instead of the potentially explosive HOBt/HOAt.[5] Causality: Developed to improve safety profiles while maintaining or exceeding the coupling efficiency of HATU.[5] COMU is highly soluble and effective, making it an excellent modern choice.[5] |

Validated Experimental Protocols

The following protocols provide a framework for the synthesis of a model dipeptide, Boc-Gly-D-Ala-OBzl, followed by deprotection steps.

Protocol 1: Synthesis of Boc-Gly-D-Ala-OBzl via HBTU Coupling

This protocol details the coupling of an N-Boc protected glycine to D-Alanine benzyl ester.

Materials:

-

D-Alanine benzyl ester benzenesulfonate (1.0 eq)

-

Boc-Gly-OH (1.05 eq)

-

HBTU (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Saturated aqueous NaCl (Brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Methodology:

-

Neutralization & Amine Preparation:

-

Dissolve D-Alanine benzyl ester benzenesulfonate (1.0 eq) in DCM.

-

Add DIPEA (1.05 eq) to the solution and stir for 10-15 minutes at room temperature. This neutralizes the benzenesulfonate salt to yield the free amine (H-D-Ala-OBzl). The resulting diisopropylethylammonium benzenesulfonate salt typically remains in solution.

-

-

Carboxylic Acid Activation:

-

In a separate flask, dissolve Boc-Gly-OH (1.05 eq) and HBTU (1.05 eq) in DCM.

-

Add DIPEA (1.05 eq) to this solution and stir for 5-10 minutes at 0 °C (ice bath). This initiates the formation of the HOBt active ester of Boc-Glycine. The solution may change color.

-

-

Peptide Coupling:

-

Add the activated Boc-Gly-OH solution from step 2 to the free amine solution from step 1.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.

-

-

Aqueous Work-up & Purification:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (2x) to remove unreacted amine and excess DIPEA.

-

Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.

-

Brine (1x) to remove residual water.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

If necessary, purify the product further via flash column chromatography on silica gel.

-

Protocol 2: N-Terminal Boc Group Deprotection

This protocol removes the temporary Boc protecting group to prepare the peptide for the next coupling cycle.

Materials:

-

Boc-protected peptide (e.g., Boc-Gly-D-Ala-OBzl)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄ or Na₂SO₄

Methodology:

-

Acidolysis:

-

Dissolve the Boc-protected peptide in DCM.

-

Add an equal volume of TFA (creating a ~50% TFA/DCM solution).[10]

-

Stir the reaction at room temperature for 30-60 minutes.

-

Self-Validation: Monitor the deprotection by TLC, observing the disappearance of the starting material.

-

-

Removal of Acid:

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

-

-

Neutralization (for subsequent coupling):

-

The resulting product is the TFA salt of the peptide amine (TFA·H-Gly-D-Ala-OBzl). This can be used directly in the next coupling step by adding the appropriate amount of base (e.g., DIPEA) as described in Protocol 1, Step 1. Alternatively, it can be neutralized and isolated.

-

-

Isolation of Free Amine (Optional):

-

Dissolve the crude TFA salt in DCM.

-

Wash carefully with saturated NaHCO₃ solution until the aqueous layer remains basic.

-

Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate to yield the free amine dipeptide. Use immediately as it is less stable than the salt form.

-

Protocol 3: C-Terminal Benzyl Ester Deprotection

This final step liberates the C-terminal carboxylic acid of the completed peptide.

Materials:

-

Benzyl ester protected peptide (e.g., H-Gly-D-Ala-OBzl)

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

Methodology:

-

Reaction Setup:

-

Dissolve the peptide in MeOH in a round-bottom flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide) under an inert atmosphere (e.g., Argon or Nitrogen).[3]

-

Causality: The catalyst is pyrophoric and should be handled with care.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.[3]

-

Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-16 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Causality: Do not allow the filter cake containing the catalyst to dry completely in the air, as it can ignite. Wash the filter cake thoroughly with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the final deprotected peptide (H-Gly-D-Ala-OH).

-

References

-

Coupling Reagents. AAPPTEC - Peptides. [Link]

-

Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

- Deprotection of protected peptides.

-

Hydrolysis of peptide esters by different enzymes. PubMed. [Link]

-

Boc-Protection. Aapptec. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]

-

Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]

-

Alanine, benzyl ester, benzenesulfonate, D-. SpectraBase. [Link]

-

CAS#:22839-12-9 | D-Alanine Benzyl Ester Benzenesulfonic Acid Salt. Chemsrc. [Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. [Link]

-

Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

-

D-Alanine Benzyl Ester P-Toluenesulfonate 98.0%(HPLC). PureSynth. [Link]

- Method for solution-phase peptide synthesis.

-

L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1). PubChem. [Link]

-

12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

-

One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

-

Solid and Solution phase peptide synthesis PPT.pptx. Slideshare. [Link]

-

Epimerisation in Peptide Synthesis. MDPI. [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. bachem.com [bachem.com]

- 6. mdpi.com [mdpi.com]

- 7. jpt.com [jpt.com]

- 8. peptide.com [peptide.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. peptide.com [peptide.com]

Application Note & Protocol: Strategic Synthesis of D-Alanine Benzyl Ester Besylate

A Guide for Researchers in Peptide Synthesis and Drug Development

This document provides a comprehensive guide to the preparation of D-Alanine Benzyl Ester Besylate (D-Ala-OBzl besylate), a critical protected amino acid derivative. As a senior application scientist, this note moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and high-yielding synthesis. The protocol is designed to be self-validating through in-process controls, reflecting best practices in synthetic organic chemistry.

Scientific Foundation & Strategic Overview

D-Alanine benzyl ester is a vital building block in the synthesis of peptides and complex pharmaceutical intermediates.[1] The benzyl group (Bzl) serves as a robust protecting group for the carboxylic acid functionality, stable to a wide range of reaction conditions, particularly the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[2][3] The final product is isolated as a benzenesulfonate (besylate) salt. This salt form enhances the compound's crystallinity, stability, and handling characteristics compared to the free base, which is often an oil and less stable.[1]

The synthesis employs the classic Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid (D-Alanine) and an alcohol (benzyl alcohol).[4] The reaction is governed by an equilibrium that is strategically shifted toward the product by the continuous removal of water via azeotropic distillation. Benzenesulfonic acid is chosen as the catalyst due to its strong acidity and thermal stability under the reaction conditions.[5]

Reaction Mechanism: Acid-Catalyzed Esterification

The core of this synthesis relies on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon.

-

Protonation of the Carbonyl: The benzenesulfonic acid catalyst protonates the carbonyl oxygen of D-Alanine. This protonation increases the positive charge character on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of benzyl alcohol attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.

-

Proton Transfer & Water Elimination: A proton is transferred from the incoming benzyl alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group, water.

-

Dehydration: The intermediate eliminates a molecule of water, and the carbonyl double bond is reformed.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the protonated amino ester product.

The continuous removal of water is paramount, as its presence would facilitate the reverse reaction (hydrolysis), thereby decreasing the overall yield.[6]

Visualization of Chemical Transformation and Workflow

Chemical Reaction Scheme

Caption: Fischer-Speier esterification of D-Alanine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials & Equipment

-

Chemicals:

-

Equipment:

-

Round-bottom flask (e.g., 500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Magnetic stir bar

-

Glassware (beakers, graduated cylinders)

-

Buchner funnel and filter flask

-

Vacuum source

-

Ice bath

-

Standard laboratory glassware and safety equipment (goggles, lab coat)

-

3.2. Quantitative Data

The following table outlines the stoichiometry for a representative reaction scale.

| Component | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass / Volume | Notes |

| D-Alanine | 89.09 | 1.0 | 0.10 | 8.91 g | The limiting reagent. |

| Benzyl Alcohol | 108.14 | 3.0 - 5.0 | 0.30 | 32.4 g (~31 mL) | Used in excess as both reactant and solvent.[6] |

| Benzenesulfonic Acid | 158.18 | 1.1 - 1.2 | 0.11 | 17.4 g | Catalyst and counter-ion for the salt product. |

| Cyclohexane | 84.16 | - | - | ~150 mL | Azeotroping solvent to remove water.[6] |

| Ethyl Acetate | 88.11 | - | - | As needed | Used for precipitation and washing of the product.[6] |

3.3. Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charging Reactants: To the flask, add D-Alanine (8.91 g, 0.10 mol), benzenesulfonic acid (17.4 g, 0.11 mol), benzyl alcohol (~31 mL, 0.30 mol), and cyclohexane (~150 mL).

-

Reaction: Begin stirring and heat the mixture to a steady reflux using the heating mantle. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer will separate, allowing for monitoring of the reaction's progress.

-

Monitoring: Continue refluxing for 4-8 hours, or until the theoretical amount of water (0.10 mol ≈ 1.8 mL) has been collected in the trap.[6] The reaction is typically complete when water ceases to collect.

-

Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to crystallize from the solution. To ensure complete precipitation, cool the flask in an ice bath to 0-5°C and slowly add an anti-solvent like ethyl acetate or diethyl ether (~100-150 mL) with stirring.

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold ethyl acetate or diethyl ether to remove any residual benzyl alcohol and other impurities.

-

Drying: Transfer the solid product to a watch glass or drying dish and dry under vacuum to a constant weight. The expected yield is typically high, often in the range of 85-95%.

Trustworthiness: In-Process Controls & Validation

To ensure the integrity and reproducibility of this protocol, the following controls are essential:

-

Azeotrope Monitoring: The volume of water collected in the Dean-Stark trap is the most direct measure of reaction progress. The reaction should not be considered complete until water collection has ceased.

-

Temperature Control: Maintaining a consistent reflux temperature is crucial for efficient azeotropic removal of water without causing thermal degradation of the reactants or products.

-

Precipitation Conditions: The rate of cooling and the addition of the anti-solvent directly impact the crystal size and purity of the final product. Slow cooling and gradual addition of the anti-solvent are recommended for optimal results.

-

Chiral Purity: Fischer esterification under these conditions generally proceeds with retention of stereochemistry.[6] However, for applications requiring exceptionally high enantiomeric purity, it is advisable to confirm the optical rotation or perform chiral HPLC analysis on the final product.

Product Characterization

The identity and purity of the synthesized D-Ala-OBzl besylate should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for the corresponding p-toluenesulfonate salt are around 113-117°C; the besylate salt will have a similar, distinct melting point.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals (in CDCl₃ or DMSO-d₆) include:

-

A doublet for the alanine methyl protons (-CH₃).

-

A quartet for the alanine alpha-proton (-CH).

-

A singlet for the benzylic protons (-CH₂-Ph).

-

Multiplets in the aromatic region corresponding to the five protons of the benzyl group and the five protons of the benzenesulfonate counter-ion.

-

A broad singlet for the amine protons (-NH₃⁺). The integration of these peaks should correspond to the number of protons in the structure.[8]

-

References

-

MDPI. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available from: [Link]

-

ResearchGate. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Available from: [Link]

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them... Available from: [Link]

- Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.

-

Organic-chemistry.org. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available from: [Link]

-

SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

-

ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available from: [Link]

-

PureSynth. D-Alanine Benzyl Ester P-Toluenesulfonate 98.0%(HPLC). Available from: [Link]

-

ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]

- Google Patents. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.

-

PrepChem.com. Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Available from: [Link]

- Google Patents. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.

-

china-sinoway.com. Application And Preparation Method Of D-alanine. Available from: [Link]

-

NIH PubChem. D-Alanine | C3H7NO2 | CID 71080. Available from: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available from: [Link]

-

ScienceDirect. NMR spectroscopy as a characterization tool enabling biologics formulation development. Available from: [Link]

-

Thieme Connect. 4 Synthesis of Peptides. Available from: [Link]

-

Wikipedia. Benzenesulfonic acid. Available from: [Link]

-

Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-